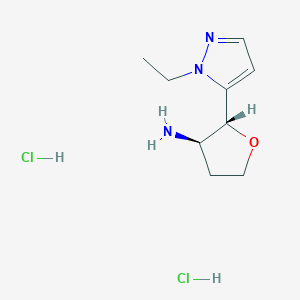
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and oxolane precursors. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the oxolane ring.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar and non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine: Lacks the dihydrochloride component.
3-amino-2-(1-ethyl-1h-pyrazol-5-yl)oxolane: Different stereochemistry.
2-(1-ethyl-1h-pyrazol-5-yl)oxolane-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrazole and oxolane rings. This combination of structural features may confer distinct chemical and biological properties.
特性
分子式 |
C9H17Cl2N3O |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9;;/h3,5,7,9H,2,4,6,10H2,1H3;2*1H/t7-,9-;;/m1../s1 |
InChIキー |
SIZPSRSIMVOZQG-QRUOIXDJSA-N |
異性体SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
正規SMILES |
CCN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


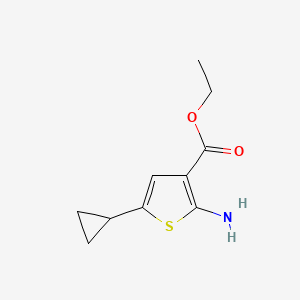

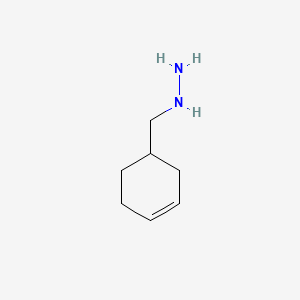
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
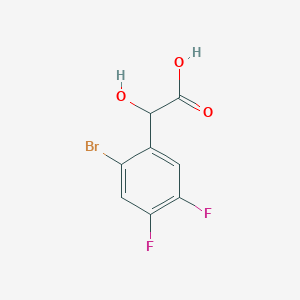
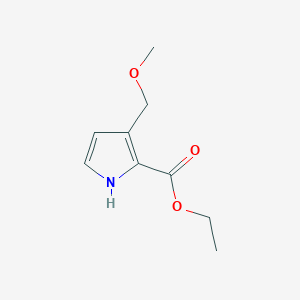

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
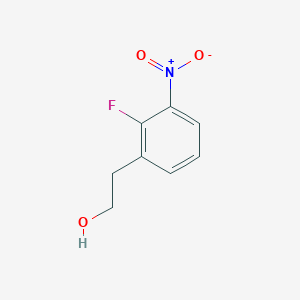
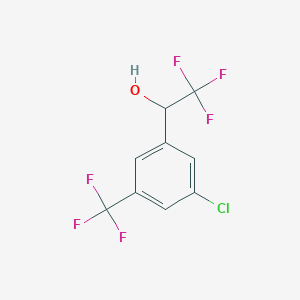
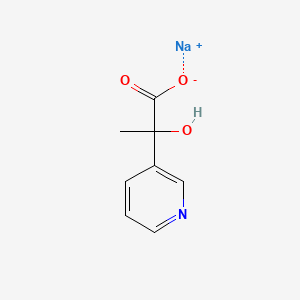
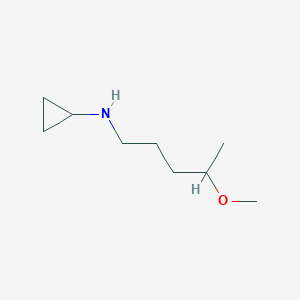

![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
